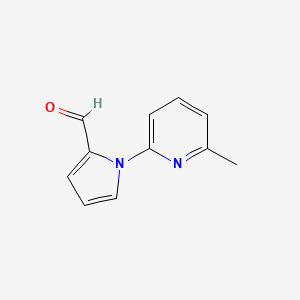

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Description

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole-2-carbaldehyde core substituted at the 1-position with a 6-methyl-pyridin-2-yl group. This structure combines the electron-rich pyrrole ring, known for its role in bioactive molecules, with a pyridine moiety that enhances solubility and modulates electronic properties. The aldehyde group at the 2-position of the pyrrole ring provides a reactive site for further chemical modifications, making the compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-4-2-6-11(12-9)13-7-3-5-10(13)8-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBHGXMQCULBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378221 | |

| Record name | 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-25-2 | |

| Record name | 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with pyrrole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications .

Chemical Reactions Analysis

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has shown promise in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have demonstrated that certain modifications lead to enhanced cytotoxicity against various cancer cell lines, making it a candidate for further drug development.

Material Science

The compound is also explored in material science for its potential use in creating novel materials with specific electronic or optical properties.

Data Table: Properties of Pyrrole Derivatives in Material Science

| Compound Name | Application | Key Properties |

|---|---|---|

| 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | Conductive Polymers | High thermal stability, good electrical conductivity |

| Pyrrole Derivative X | Organic Photovoltaics | Enhanced light absorption, improved charge transport |

Organic Synthesis

In organic synthesis, 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic addition and cycloaddition, makes it valuable in synthetic pathways.

Case Study: Synthesis of Bioactive Compounds

Utilizing this compound as a building block has led to the successful synthesis of several bioactive compounds that exhibit antifungal and antibacterial properties.

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals opens avenues for its application in coordination chemistry.

Data Table: Coordination Complexes Formed with Transition Metals

| Metal Ion | Complex Structure | Stability |

|---|---|---|

| Cu(II) | [Cu(1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde)] | High |

| Zn(II) | [Zn(1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde)] | Moderate |

Mechanism of Action

The mechanism by which 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde with structurally related pyrrole-2-carbaldehyde derivatives, focusing on substituent effects, synthesis, and functional properties.

Impact of Substituents on Properties

- Fluorinated chains (e.g., 5an) increase hydrophobicity and resistance to metabolic degradation, critical for pharmaceutical applications .

- Solubility and Crystallinity : Piperidine-containing derivatives (e.g., 4a) exhibit improved aqueous solubility due to the basic nitrogen atom, facilitating their use in biological assays . In contrast, aryl-substituted analogs (e.g., 8c, 8d) form crystalline solids, aiding in purification and structural characterization .

- Biological Activity: The morpholinoethyl and triazolyl groups in LAI-1 (a related pyrrole-2-carbaldehyde derivative) enable lysosome targeting and autophagy inhibition, demonstrating how substituent choice directly influences pharmacological mechanisms .

Biological Activity

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on various studies that assess its effects on different biological systems, including antioxidant properties, antimicrobial activity, and neuroprotective effects.

Chemical Structure and Synthesis

The compound can be synthesized through the condensation of 6-methylpyridine-2-carbaldehyde and pyrrole. Its structure is characterized by a pyrrole ring substituted with a 6-methylpyridine moiety at one position and an aldehyde functional group at another.

Biological Activity Overview

The biological activities of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that pyrrole derivatives exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. A study demonstrated that certain pyrrole derivatives could inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells from oxidative damage .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have assessed its effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values suggest that it possesses substantial antibacterial properties comparable to conventional antibiotics .

3. Neuroprotective Effects

In models of neurodegenerative diseases, particularly Parkinson's disease, 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has demonstrated neuroprotective effects. It was found to inhibit apoptosis in neuronal cells exposed to neurotoxic agents like 6-hydroxydopamine (6-OHDA) by modulating inflammatory pathways and reducing lipid peroxidation .

Detailed Research Findings

Case Study 1: Neuroprotection in Parkinson's Disease Models

In vitro experiments using neuronal cell lines treated with 6-OHDA revealed that pre-treatment with the compound significantly reduced cell death markers. The mechanism involved the suppression of pro-inflammatory cytokines and protection against oxidative damage, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the compound's efficacy against clinically relevant bacterial strains. The results indicated that it exhibited lower MIC values compared to standard antibiotics, suggesting its potential for development into a new class of antimicrobial agents.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde?

The synthesis typically involves:

- Paal-Knorr condensation : A pyrrole ring is formed by reacting γ-diketones with amines. For substituted pyrroles, asymmetric dione equivalents (e.g., compound 110 in ) can introduce regioselectivity.

- Pyridinium iodide salt derivatization : Pyridinium salts can serve as precursors for pyrrole-aldehyde systems. For example, Xu and Li () synthesized analogous 1-methyl-pyrrole-2-carbaldehydes via iodination and subsequent aldehyde functionalization, achieving yields up to 86%.

- Cross-coupling reactions : Palladium-catalyzed coupling between pyridine and pyrrole fragments may be applicable, though direct evidence for this compound is limited.

Q. How is the structural integrity of this compound validated experimentally?

- NMR spectroscopy : H and C NMR are critical for confirming substitution patterns. For example, the aldehyde proton in analogous compounds (e.g., 1-methyl-1H-pyrrole-2-carbaldehyde) appears as a singlet at δ 9.40–9.69 ppm ().

- High-resolution mass spectrometry (HRMS) : Used to confirm molecular weight (e.g., CHFNO requires [M+H] = 204.0819; observed 204.0822 in ).

- X-ray crystallography : Limited data exists for this compound, but related structures (e.g., 2-formylpyrroles) show planar pyrrole rings with aldehydes in the 2-position ().

Q. What are the stability considerations for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde under storage?

- Light sensitivity : Aldehyde groups are prone to oxidation; store in amber vials under inert gas (N or Ar).

- Temperature : Stable at –20°C for long-term storage, as per handling guidelines for similar aldehydes ().

- Hygroscopicity : Likely moderate; silica gel desiccants are recommended ().

Advanced Research Questions

Q. How do steric and electronic effects of the 6-methyl-pyridin-2-yl substituent influence reactivity in cross-coupling reactions?

- Steric hindrance : The methyl group at the 6-position of the pyridine ring may reduce accessibility for nucleophilic attack, requiring optimized catalysts (e.g., Pd(PPh) with bulky ligands).

- Electronic effects : The electron-withdrawing pyridine ring activates the pyrrole aldehyde for nucleophilic addition but may deactivate electrophilic substitution.

- Contradictions in data : Substituted pyridines in showed variable yields (28–86%) depending on substituent size, suggesting steric effects dominate over electronic (e.g., cyclohexyl vs. cyclopropyl groups).

Q. Substituent Impact Table :

| Substituent | Yield (%) | Reactivity Trend | Reference |

|---|---|---|---|

| Cyclohexyl | 69 | Moderate steric hindrance | |

| Cyclopropyl | 28 | High steric hindrance | |

| Phenyl | 46 | Conjugation stabilization |

Q. What strategies resolve contradictions in reported yields for similar pyrrole-2-carbaldehyde derivatives?

Q. What role does this compound play in medicinal chemistry research?

- Antimicrobial activity : Analogous 2-formylpyrroles () inhibit bacterial growth via aldehyde-mediated protein crosslinking.

- Kinase inhibition : Pyridine-pyrrole hybrids () target ATP-binding pockets in kinases (e.g., KR-102244302-B1 in ).

- Toxicity considerations : Aldehydes may exhibit cytotoxicity (); prodrug strategies (e.g., acetal protection) are recommended.

Q. How can computational methods predict the compound’s spectroscopic properties?

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.